molecular formula C11H18ClN5 B12215556 N-[(2,5-dimethylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride

N-[(2,5-dimethylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride

Cat. No.: B12215556
M. Wt: 255.75 g/mol
InChI Key: ZMRKFDFYDVWXMX-UHFFFAOYSA-N
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Description

N-[(2,5-dimethylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-dimethylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride typically involves the alkylation of pyrazoles. One common method is the reaction of 3,5-dimethylpyrazole with a suitable alkylating agent, such as bromomethyl compounds, in the presence of a base like potassium tert-butoxide in tetrahydrofuran (THF) solvent . The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-dimethylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be substituted with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as halides or amines. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents like methanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

N-[(2,5-dimethylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2,5-dimethylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,5-dimethylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride is unique due to its specific structure, which allows it to form stable complexes with metals and exhibit selective enzyme inhibition properties. Its dual functionality as both a ligand and an inhibitor makes it a versatile compound in scientific research.

Properties

Molecular Formula

C11H18ClN5

Molecular Weight

255.75 g/mol

IUPAC Name

N-[(2,5-dimethylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C11H17N5.ClH/c1-8-6-13-16(4)11(8)12-7-10-5-9(2)14-15(10)3;/h5-6,12H,7H2,1-4H3;1H

InChI Key

ZMRKFDFYDVWXMX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CNC2=C(C=NN2C)C)C.Cl

Origin of Product

United States

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